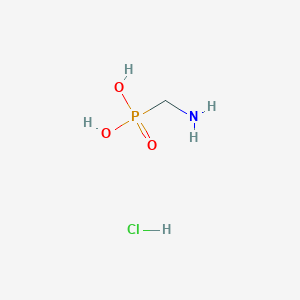

(Aminomethyl)phosphonic acid hydrochloride

Description

Research Significance and Context

The academic importance of (Aminomethyl)phosphonic acid is primarily linked to its role as a major degradation product of glyphosate (B1671968), one of the most extensively used herbicides globally. nih.govwikipedia.org Consequently, AMPA is now ubiquitous in various environmental compartments, including soil, sediments, and natural waters. nih.gov Its presence serves as a key indicator for assessing the environmental fate and impact of glyphosate-based herbicides. wikipedia.org

Furthermore, AMPA is also a breakdown product of other aminophosphonates used industrially as antiscalants and in water treatment processes, contributing to its environmental load. wikipedia.org Research has shown that AMPA is persistent, with a half-life in soil that can be longer than its parent compound, glyphosate. mdpi.commdpi.com This persistence, coupled with its potential for biological activity, drives much of the scientific investigation into its effects. mdpi.comnih.gov The compound is not only a biomarker for environmental contamination but is also studied for its own toxicological profile, which is considered comparable to that of glyphosate itself. wikipedia.org

Historical Development in Chemical Synthesis Research

The synthesis of aminophosphonic acids, including AMPA, has been a subject of chemical research for decades, evolving from foundational methods to more refined and efficient procedures.

Initial patents for the synthesis of AMPA described the reaction of phosphorus(III) chloride with N-(hydroxymethyl)carboxamides. mdma.ch Over the years, various synthetic routes have been explored and published in academic literature. A review of historical methods reveals a consistent effort to improve yield, purity, and efficiency.

Key Milestones in AMPA Synthesis Research:

| Year/Period | Synthesis Method Description | Key Reagents | Reference |

| 1970s-1980s | Reaction of N-(hydroxymethyl)carboxamides with phosphorus(III) chloride, followed by hydrolysis. | N-(hydroxymethyl)benzamide, PCl₃, HCl | mdma.ch |

| 1980s | Mannich-type reactions involving an amine, formaldehyde (B43269), and a phosphorus source like diethyl phosphite. | Diethylamine, Formaldehyde, Diethyl phosphite | orientjchem.org |

| 1988 | A modified approach using 1,3,5-triacylhexahydro-1,3,5-triazines with phosphorus(III) chloride. | 1,3,5-triacylhexahydro-1,3,5-triazine, PCl₃, Acetic Acid | mdma.ch |

| Modern Methods | Dealkylation of dialkyl phosphonate (B1237965) esters, often using acidic conditions or silylating agents. | (Aminomethyl)phosphonic acid diethyl ester, Hydrochloric acid | science.govguidechem.com |

These synthetic developments have been crucial, as pure AMPA is required not only for toxicological and environmental studies but also because it serves as a valuable synthon, or building block, for the production of other organophosphorus compounds, including glyphosate itself. mdma.ch

Overview of Core Academic Research Domains

Academic research on (Aminomethyl)phosphonic acid hydrochloride is concentrated in several key domains, each addressing different aspects of the compound's lifecycle and impact.

Environmental Science and Ecotoxicology : This is the most extensive research area, focusing on the environmental fate, transport, and persistence of AMPA. nih.gov Studies track its concentration in soil, surface water, groundwater, and even in rainfall. nih.gov Research in this domain investigates its adsorption to soil particles, microbial degradation pathways, and potential toxic effects on non-target organisms such as aquatic plants, invertebrates, and microorganisms. mdpi.commdpi.comresearchgate.net

Toxicology and Human Health : This domain examines the biological effects of AMPA on various organisms, including mammals. Research includes in vitro studies on cell lines to understand mechanisms of toxicity, such as potential DNA damage, epigenetic effects, and oxidative stress. nih.govnih.gov Given its widespread presence as a residue in food and water, assessing its potential risks to human health is a significant and active area of investigation. mdpi.com

Analytical Chemistry : The development of sensitive and reliable analytical methods for detecting and quantifying AMPA is a critical research area. researchgate.net Due to its high polarity and low volatility, specialized techniques are required. waters.com Core research involves methodologies like high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS/MS). mdpi.com Much of the work focuses on optimizing sample preparation, including derivatization steps to enhance detection, and direct injection techniques for rapid analysis in various matrices like water, soil, and food products. waters.comwaters.comnih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

CH7ClNO3P |

|---|---|

Molecular Weight |

147.50 g/mol |

IUPAC Name |

aminomethylphosphonic acid;hydrochloride |

InChI |

InChI=1S/CH6NO3P.ClH/c2-1-6(3,4)5;/h1-2H2,(H2,3,4,5);1H |

InChI Key |

USMKJYMQWPHROS-UHFFFAOYSA-N |

Canonical SMILES |

C(N)P(=O)(O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Aminomethyl Phosphonic Acid

Direct Synthetic Routes

Direct synthesis methods aim to construct the (aminomethyl)phosphonic acid backbone from fundamental precursors. These routes are often favored for their efficiency and the availability of starting materials.

Reaction of Phosphorus(III) Chloride with N-(Hydroxymethyl)carboxamides

A well-established method for preparing (aminomethyl)phosphonic acid involves the reaction of phosphorus(III) chloride with an N-(hydroxymethyl)carboxamide, followed by acidic hydrolysis. mdma.ch Aromatic N-(hydroxymethyl)carboxamides, such as N-(hydroxymethyl)benzamide, are particularly effective in this synthesis. mdma.ch The reaction with aliphatic counterparts tends to yield nitrilotris(methylphosphonic acid) as the main product. mdma.ch

The process begins with the dropwise addition of phosphorus(III) chloride to a mixture of N-(hydroxymethyl)benzamide and acetic acid. mdma.ch This mixture is then refluxed. After evaporation, the residue is subjected to hydrolysis by refluxing with a strong acid, typically aqueous hydrochloric acid, which cleaves the acyl group to yield the final product. mdma.ch

Table 1: Synthesis of (Aminomethyl)phosphonic Acid from N-(Hydroxymethyl)benzamide

| Reactant 1 | Reactant 2 | Reagent/Solvent | Reaction Steps | Final Product |

|---|---|---|---|---|

| N-(Hydroxymethyl)benzamide | Phosphorus(III) chloride | Acetic Acid, 8M Hydrochloric Acid | 1. Reflux with PCl₃/AcOH for 1h2. Evaporate3. Reflux with 8M HCl overnight | (Aminomethyl)phosphonic acid |

Mannich-Type Reactions with Orthophosphorous Acid

A direct, one-pot synthesis of α-aminomethylphosphonic acids can be achieved through a Mannich-type reaction. sci-hub.se This method involves the reaction of an amine (such as ammonia), formaldehyde (B43269), and orthophosphorous acid (H₃PO₃). sci-hub.se The reaction proceeds in an acidic aqueous medium, and the hydrogen atom directly bonded to the phosphorus in phosphorous acid is essential for this transformation. sci-hub.se This approach is versatile, allowing for the use of primary or secondary amines to produce a variety of N-substituted aminomethylphosphonic acids. sci-hub.se

The general reaction is represented as: R₃₋ₙNHₙ + nCH₂O + nHP(O)(OH)₂ → R₃₋ₙN[CH₂P(O)(OH)₂]ₙ + nH₂O sci-hub.se

For the synthesis of the parent (aminomethyl)phosphonic acid, ammonia (n=3) is used as the amine component.

Synthesis from 1,3,5-Triacylhexahydro-1,3,5-triazines

Another effective route utilizes 1,3,5-triacylhexahydro-1,3,5-triazines as starting materials. mdma.ch These cyclic N-acylaminals react with phosphorous acid, which can be conveniently generated in situ from phosphorus(III) chloride and a liquid carboxylic acid like acetic acid. mdma.ch This reaction yields N-acyl derivatives of aminomethylphosphonic acid. mdma.ch

The N-acyl intermediate is then deacylated through acidic hydrolysis to produce (aminomethyl)phosphonic acid. mdma.ch This two-step procedure offers a straightforward pathway from easily accessible triazine compounds. mdma.ch

Synthesis from Halomethylphosphonates and Ammonia

The synthesis of (aminomethyl)phosphonic acid via the reaction of a halomethylphosphonate (e.g., chloromethylphosphonic acid or its esters) with ammonia represents a direct application of nucleophilic substitution. In this proposed pathway, the lone pair of electrons on the ammonia molecule would attack the electrophilic carbon atom bearing the halogen, displacing the halide ion and forming a new carbon-nitrogen bond.

While this reaction is chemically feasible, specific examples detailing the synthesis of the parent (aminomethyl)phosphonic acid from chloromethylphosphonic acid and ammonia are not prominently featured in the surveyed literature. However, this synthetic strategy has been successfully employed to prepare more complex, N-substituted derivatives. For instance, diprimary amines have been reacted with chloromethylphosphonic acid in alkaline solutions to produce compounds like ethylenebis-(nitrilodimethylene)tetraphosphonic acid. sci-hub.se The lack of direct examples with ammonia may suggest that the reaction can be difficult to control, potentially leading to over-alkylation and the formation of secondary (HN(CH₂PO₃H₂)₂) and tertiary (N(CH₂PO₃H₂)₃) amine products.

Synthesis from Chloromethylphosphonic Acid

This route is a specific instance of the general methodology described in section 2.1.4, focusing on the direct amination of chloromethylphosphonic acid. The reaction involves the nucleophilic attack of an amine on the chloromethyl group. As noted previously, this method has been effectively used to synthesize N-substituted aminophosphonates. For example, the synthesis of chelating agents like 1,2-cyclohexanebis(nitrilodimethylene)tetraphosphonic acid was achieved by reacting the corresponding diprimary amine with chloromethylphosphonic acid. sci-hub.se The direct reaction with ammonia to produce unsubstituted (aminomethyl)phosphonic acid is less commonly documented, likely due to potential side reactions leading to mixtures of products. mdma.ch

Derivatization and Hydrolysis Strategies

Derivatization of (aminomethyl)phosphonic acid is crucial for analytical applications and as a strategic step in synthesis. Conversely, the hydrolysis of its derivatives is a common final step to liberate the free acid.

Derivatization: The amino group of (aminomethyl)phosphonic acid can be modified through various reactions.

N-Acylation: The amino group can be acylated to form N-acylaminomethylphosphonic acids. This is often a protective step in more complex syntheses or can be a target molecule itself. semanticscholar.org

Esterification: The phosphonic acid moiety can be esterified. This is frequently done as part of a synthetic sequence, as phosphonate (B1237965) esters are common intermediates that are later hydrolyzed. wikipedia.org

Analytical Derivatization: For analytical purposes, such as liquid chromatography, the amino group is often derivatized to improve detection. A common reagent for this is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which reacts with the primary amine. nih.gov

Hydrolysis: Hydrolysis is a key step for converting precursors into the final (aminomethyl)phosphonic acid.

Hydrolysis of Esters: Dialkyl or dimethyl esters of (aminomethyl)phosphonic acid are commonly hydrolyzed to the free acid. This dealkylation is typically achieved by heating the ester with a strong acid, such as concentrated hydrochloric acid or hydrobromic acid. wikipedia.orgbohrium.com For instance, (aminomethyl)phosphonic acid diethyl ester can be refluxed with 6M hydrochloric acid for several hours to yield the desired product.

Hydrolysis of Amides: As seen in sections 2.1.1 and 2.1.3, N-acyl derivatives are hydrolyzed to remove the protecting group from the nitrogen atom. This is also typically accomplished by heating in the presence of a strong aqueous acid. mdma.ch

Table 2: Common Derivatization and Hydrolysis Reactions

| Reaction Type | Starting Material | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| Derivatization | (Aminomethyl)phosphonic acid | Acyl Chloride / Anhydride | N-Acylaminomethylphosphonic acid | Synthesis / Protection |

| Derivatization | (Aminomethyl)phosphonic acid | Alcohol, Esterification Agent | (Aminomethyl)phosphonic acid ester | Synthesis Intermediate |

| Derivatization | (Aminomethyl)phosphonic acid | Fmoc-Cl | Fmoc-derivatized AMPA | Analytical Detection |

| Hydrolysis | (Aminomethyl)phosphonic acid diethyl ester | Concentrated HCl / HBr | (Aminomethyl)phosphonic acid | Final Product Synthesis |

| Hydrolysis | N-Benzoylaminomethylphosphonic acid | Concentrated HCl | (Aminomethyl)phosphonic acid | Final Product Synthesis |

Acid-Catalyzed Hydrolysis of Phosphonate Esters

The hydrolysis of phosphonate esters is a fundamental transformation for the deprotection of the phosphonic acid group, yielding the final aminomethylphosphonic acid. This reaction is typically carried out under acidic conditions. The mechanism of acid-catalyzed ester hydrolysis involves the protonation of the ester oxygen, which enhances the electrophilicity of the phosphorus atom, facilitating nucleophilic attack by water. youtube.comkhanacademy.org

The rate of hydrolysis can be influenced by steric hindrance around the phosphorus center. For instance, studies on related phosphonates have shown that increasing the steric bulk of the alkyl groups on the ester can decrease the reaction rate. nih.gov In many synthetic procedures, a large excess of a strong acid, such as concentrated hydrochloric acid or hydrobromic acid, is employed to drive the reaction to completion, often at elevated temperatures. nih.govbohrium.com

For example, a common procedure involves refluxing the phosphonate ester with concentrated HCl for several hours to ensure complete removal of the ester groups. nih.gov This robust method is widely applicable, though it may not be suitable for substrates with acid-labile functional groups.

Table 1: Conditions for Acid-Catalyzed Hydrolysis of Phosphonate Esters

| Starting Material | Reagents | Conditions | Product | Reference |

| Dialkyl (N-acylaminomethyl)phosphonate | Concentrated HCl | Reflux, 12 h | (Aminomethyl)phosphonic acid | nih.gov |

| Diisopropyl Adefovir | 6M HCl | Microwave, 150 °C, 15 min | Adefovir | nih.gov |

| t-Butylaminomethylphosphonic acid | Concentrated HBr or HCl | 175 °C, sealed tube | (Aminomethyl)phosphonic acid | bohrium.com |

Hydrolysis of N-Carboxy-Aminomethylphosphonic Acid Derivatives

N-Carboxyanhydrides (NCAs) are reactive derivatives of amino acids that can be utilized in the synthesis of more complex molecules. pmcisochem.fr In the context of aminomethylphosphonic acid, the corresponding N-carboxy derivative would be a valuable intermediate. The hydrolysis of NCAs is a critical reaction, as they are sensitive to moisture. pmcisochem.fr This reactivity stems from the high electrophilicity of the carbonyl groups in the cyclic anhydride structure.

The hydrolysis of an N-carboxy-aminomethylphosphonic acid derivative would proceed via nucleophilic attack of water on one of the carbonyl groups, leading to the opening of the anhydride ring and subsequent decarboxylation to yield the free aminomethylphosphonic acid. This process is generally clean, with carbon dioxide as the primary byproduct. pmcisochem.fr The stability and reactivity of these intermediates necessitate careful handling, often under an inert atmosphere and at low temperatures to prevent premature hydrolysis or polymerization. pmcisochem.fr

Preparation from N-Protected Aminomethylphosphinic Acids and Analogues (e.g., Cbz-aminomethylphosphinic acid)

The synthesis of (aminomethyl)phosphonic acid can also be approached through the oxidation of N-protected aminomethylphosphinic acid analogues. For instance, a synthetic route may involve the preparation of an N-protected species, such as a Cbz-aminomethylphosphinic acid derivative. The protecting group serves to prevent unwanted side reactions during subsequent chemical transformations.

A key step in such a synthetic sequence would be the oxidation of the phosphinic acid to the corresponding phosphonic acid. This transformation is a crucial step in accessing the final product. Following the oxidation, the N-protecting group, such as the Cbz group, would be removed under appropriate conditions, typically through catalytic hydrogenation, to yield the desired (aminomethyl)phosphonic acid.

Synthetic Approaches to α-Aminomethylphosphonic Acids

Several synthetic methodologies have been developed for the preparation of α-aminomethylphosphonic acids and their ester derivatives. The most prominent among these are the Kabachnik-Fields and the aza-Pudovik reactions. mdpi.comresearchgate.net

The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (such as formaldehyde for aminomethylphosphonic acid), and a dialkyl phosphite. mdpi.comresearchgate.net This reaction is often catalyzed by acids or Lewis acids. researchgate.net Microwave-assisted, solvent-free, and catalyst-free variations of this reaction have also been developed to improve efficiency and environmental friendliness. orientjchem.org

The aza-Pudovik reaction involves the addition of a dialkyl phosphite to an imine. mdpi.com This method is particularly useful for the synthesis of N-substituted aminomethylphosphonic acid derivatives. Enantioselective versions of both the Kabachnik-Fields and aza-Pudovik reactions have been developed using chiral catalysts or ligands to produce optically active α-aminomethylphosphonates. mdpi.com

Other synthetic strategies include the Mannich-type reaction , where an amine, formaldehyde, and phosphorous trichloride are reacted, followed by hydrolysis. orientjchem.org

Table 2: Key Synthetic Approaches to α-Aminomethylphosphonic Acids

| Reaction Name | Reactants | Key Features | Reference |

| Kabachnik-Fields Reaction | Amine, Carbonyl Compound, Dialkyl Phosphite | One-pot, three-component reaction. | mdpi.comresearchgate.net |

| Aza-Pudovik Reaction | Imine, Dialkyl Phosphite | Addition reaction. | mdpi.com |

| Mannich-type Reaction | Amine, Formaldehyde, PCl₃ | Followed by hydrolysis. | orientjchem.org |

Synthesis of Advanced (Aminomethyl)phosphonic Acid Derivatives

Phosphonopeptide Synthesis Incorporating Aminomethylphosphonic Acid Residues

Phosphonopeptides are analogues of natural peptides where one or more amino acid residues are replaced by aminoalkylphosphonic acids. nih.gov These compounds are of significant interest as potential enzyme inhibitors and therapeutic agents due to their ability to mimic the transition state of peptide bond hydrolysis. nih.govresearchgate.net

The synthesis of phosphonopeptides incorporating aminomethylphosphonic acid residues can be achieved through several coupling strategies. One common approach involves the coupling of an N-protected amino acid with an aminomethylphosphonic acid derivative using standard peptide coupling reagents. nih.gov Alternatively, N-protected aminoacyl chlorides can be reacted with aminoalkylphosphonic acids. nih.gov

A key challenge in phosphonopeptide synthesis is the formation of the phosphonamidate bond. This can be achieved through the reaction of a phosphonochloridate with an amino acid or peptide ester. nih.gov

Table 3: Methods for Phosphonopeptide Synthesis

| Method | Description | Reference |

| Coupling Reagent-Mediated Condensation | Condensation of N-protected amino acids and aminoalkylphosphonic acids. | nih.gov |

| Phosphonochloridate Method | Reaction of a phosphonochloridate with an amino component. | nih.gov |

| Mannich-type Reaction | Reaction of N-protected amino amides, aldehydes, and PCl₃ followed by hydrolysis. | nih.gov |

Synthesis of N-Substituted Aminomethylphosphonic Acids

The synthesis of N-substituted aminomethylphosphonic acids is a crucial area of research, as these compounds serve as intermediates in the preparation of various products, including herbicides and sequestering agents. google.com

A notable process for their preparation involves the reaction of a substituted amine, urea, or carbamate with phosphorous acid and formaldehyde in an acidic medium. google.com In this reaction, a phosphonomethyl group is substituted onto the amine nitrogen. The reaction can be initiated by heating a mixture of the substrate and phosphorous acid in a medium such as hydrochloric, hydrobromic, or sulfuric acid. google.com An alternative is to generate the phosphorous and hydrohalic acids in situ by reacting a phosphorus trihalide with water. google.com

This method provides a direct route to N-substituted aminomethylphosphonic acids, which can then be further modified or used in subsequent synthetic steps.

Preparation of Thiophosphonic, Selenophosphonic, and Boranephosphonic Analogs

The synthesis of analogs of (aminomethyl)phosphonic acid where the oxygen atoms of the phosphonate group are replaced by sulfur, selenium, or a borane adduct introduces significant changes to the molecule's steric and electronic profile. These modifications can impact metal chelation, biological activity, and reactivity.

Thiophosphonic and Selenophosphonic Analogs:

A general approach to thiophosphonic and selenophosphonic analogs involves the use of appropriate chalcogenating reagents. For instance, the synthesis of poly(α-aminophosphine chalcogenide)s has been achieved through a multicomponent step-growth polymerization. This reaction utilizes a primary phosphine, a diimine, and a chalcogen (elemental sulfur for thiophosphonic analogs or elemental selenium for selenophosphonic analogs). While this method produces polymeric structures, it demonstrates a viable pathway for the formation of the P=S or P=Se bond in the context of an aminophosphine backbone. The depolymerization of these polymers under reducing conditions can potentially yield the monomeric aminothiophosphonic or aminoselenophosphonic acids.

A representative multicomponent polymerization to form a poly(α-aminophosphine sulfide) is depicted below:

Reaction Scheme for Poly(α-aminophosphine sulfide) Synthesis

| Reactants | Reagents/Conditions | Product |

|---|

Detailed research has shown that the molecular weight of the resulting polymer can be influenced by its solubility during the reaction. For example, phosphine sulfide polymers have been observed to remain soluble throughout their preparation, allowing for greater chain growth and higher molecular weights compared to their phosphine oxide counterparts which may precipitate out of solution.

Boranephosphonic Analogs:

The preparation of boranephosphonic analogs typically involves the formation of a borane adduct with a trivalent phosphorus precursor. The reaction of aminophosphine derivatives with borane complexes, such as borane dimethyl sulfide (BH₃·SMe₂), can yield the corresponding aminophosphine-borane adducts. This approach leverages the Lewis acidic nature of the borane and the Lewis basicity of the phosphorus atom in the aminophosphine.

The synthesis of a bis-borane adduct of a pyridine-2-methylaminophosphine has been reported, where borane adducts are formed at both the phosphorus and the pyridine (B92270) nitrogen. This indicates the feasibility of forming stable borane adducts with aminophosphine structures. The general reaction can be summarized as follows:

Reaction Scheme for Borane Adduct Formation

| Reactant | Reagent | Product |

|---|

The resulting aminophosphine-borane adducts are precursors to boranephosphonic acids, which can be obtained through subsequent oxidation and hydrolysis steps. The stability and reactivity of these borane adducts are crucial for their successful conversion to the desired boranephosphonic acid analogs.

Poly(H-phosphinic acids) derived from Polyamines

The synthesis of poly(H-phosphinic acids) from polyamines represents a significant area of research, leading to the development of novel chelating agents, flame retardants, and materials for surface modification. The primary synthetic route employed is the phospha-Mannich reaction, a multicomponent condensation involving a polyamine, formaldehyde, and hypophosphorous acid (H₃PO₂).

This reaction proceeds through the formation of iminium intermediates from the reaction of the polyamine and formaldehyde, which are then attacked by the nucleophilic phosphorus of hypophosphorous acid. The reaction is typically carried out in an aqueous acidic medium.

The nature of the polyamine plays a crucial role in the structure of the resulting poly(H-phosphinic acid). The use of linear, branched, or cyclic polyamines allows for the synthesis of a wide variety of polymeric structures with tailored properties.

Illustrative Phospha-Mannich Reaction with a Polyamine: A general representation of the phospha-Mannich reaction for the synthesis of poly(H-phosphinic acids) is the reaction of a polyamine with an excess of formaldehyde and hypophosphorous acid.

Table of Poly(H-phosphinic acids) Derived from Polyamines

| Polyamine | Reaction Conditions | Resulting Poly(H-phosphinic acid) Structure | Yield (%) |

|---|---|---|---|

| Ethylenediamine (B42938) | H₃PO₂, CH₂O, H₂O/HCl, reflux | N,N,N',N'-Tetrakis(methylene-H-phosphinic acid)ethylenediamine | High |

| Diethylenetriamine (B155796) | H₃PO₂, CH₂O, H₂O/HCl, reflux | Pentasubstituted diethylenetriamine with methylene-H-phosphinic acid groups | Good |

Research has demonstrated that the reaction conditions, such as temperature and stoichiometry of the reactants, can be optimized to control the degree of phosphonomethylation on the polyamine backbone. Microwave irradiation has also been successfully employed to accelerate the reaction, leading to a more rapid and efficient synthesis of these polymers. tandfonline.com

The resulting poly(H-phosphinic acids) are characterized by the presence of multiple P-H bonds, which are reactive sites for further chemical transformations, such as oxidation to the corresponding poly(phosphonic acids) or addition to unsaturated compounds. The strong chelating ability of these polymers towards metal ions makes them valuable in applications such as water treatment and metal recovery.

Environmental Geochemistry and Biogeochemical Cycling of Aminomethyl Phosphonic Acid

Formation and Sources in Aquatic and Terrestrial Systems

AMPA enters aquatic and terrestrial environments through multiple pathways, originating from both agricultural and urban or industrial activities.

The most significant source of AMPA in the environment is the microbial degradation of glyphosate (B1671968), the world's most widely used herbicide. mdpi.comfigshare.commdpi.comresearchgate.net In soil and water, microorganisms metabolize glyphosate primarily through two pathways. mdpi.comhh-ra.org The most common pathway involves the enzyme glyphosate oxidoreductase (GOX), which cleaves the C-N (carbon-nitrogen) bond of the glyphosate molecule. mdpi.comhh-ra.org This enzymatic action results in the formation of AMPA and glyoxylate. mdpi.comhh-ra.orgresearchgate.net Numerous bacterial species, such as those from the genera Pseudomonas and Ochrobactrum, are known to facilitate this transformation. mdpi.comhh-ra.org

A second, less common pathway involves a C-P (carbon-phosphorus) lyase enzyme, which breaks the carbon-phosphorus bond in glyphosate to produce sarcosine (B1681465) and inorganic phosphate (B84403). mdpi.comresearchgate.net However, the formation of AMPA is considered the principal degradation route. researchgate.netnih.gov The persistence of AMPA in the environment can be greater than that of glyphosate itself, with half-lives reported to be significantly longer in some soil types. mdpi.comwikipedia.orgnih.gov While glyphosate degradation is the main source, it has been noted that some abiotic degradation of glyphosate to AMPA can also occur in the presence of certain metals. figshare.com

AMPA is not exclusively a byproduct of glyphosate. wikipedia.orgwikipedia.org It is also a degradation product of several aminopolyphosphonates (APPs), a class of chelating agents used extensively in industrial and household applications. researchgate.netcoordinationrurale.fr These compounds, such as aminotris(methylenephosphonic) acid (ATMP), ethylenediamine (B42938) tetra(methylene phosphonic acid) (EDTMP), and diethylenetriamine (B155796) penta(methylene phosphonic acid) (DTPMP), are found in detergents, industrial water treatment systems (as antiscalants and corrosion inhibitors), and in the textile and paper industries. coordinationrurale.frresearchgate.net

The degradation of these larger phosphonate (B1237965) molecules in wastewater treatment plants and the wider environment can release AMPA as a key metabolite. coordinationrurale.frnih.gov Studies have confirmed that various aminopolyphosphonates undergo decomposition that results in the release of AMPA. nih.govnih.govresearchgate.net This means that even in areas with low glyphosate usage, AMPA can be detected due to the breakdown of these other common phosphonates. wikipedia.orgresearchgate.net

Urban and industrial wastewater are significant point sources for AMPA in aquatic systems. researchgate.netnih.gov Wastewater treatment plants (WWTPs) receive influent containing both glyphosate from urban herbicide use and various aminopolyphosphonates from detergents and industrial processes. usgs.govvermont.govresearchgate.net During the treatment process, these parent compounds can be transformed into AMPA, which is then often discharged in the final effluent. wikipedia.orgnih.govnih.gov

Studies have documented elevated concentrations of AMPA downstream from WWTP outfalls, confirming their role as contributors to surface water contamination. usgs.govvermont.govresearchgate.net In some cases, AMPA is detected more frequently and at higher concentrations in WWTP effluent than glyphosate itself. usgs.gov Research in Austrian rivers identified WWTPs as a major source of AMPA loading, with concentrations in the water being significantly influenced by these discharges. coordinationrurale.fr This indicates that urban and industrial activities are a direct and continuous source of AMPA into the environment. researchgate.netnih.gov

AMPA Concentrations in Various Water Sources

| Water Source | Reported Concentration Range | Reference |

|---|---|---|

| WWTP Effluent | Up to 10 µg/L | wikipedia.org |

| Austrian Rivers (influenced by WWTPs) | Average: 0.37 µg/L; Max: 3.39 µg/L | coordinationrurale.fr |

| New York State Wastewater Effluent (Geometric Mean) | 42.5 ng/L | nih.gov |

| New York State Stormwater Runoff (Geometric Mean) | 112 ng/L | nih.gov |

Once applied, glyphosate can be subject to spray drift, and both glyphosate and AMPA can adsorb to soil particles that become airborne as dust. researchgate.netconicet.gov.ar Research has confirmed the presence of both compounds in atmospheric samples, including air and rainwater. nih.govusgs.gov A study conducted in agricultural areas of Mississippi and Iowa found that glyphosate was detected in 60% to 100% of both air and rain samples. nih.gov

The concentrations of glyphosate in air ranged from <0.01 to 9.1 ng/m³, while in rain, they ranged from <0.1 to 2.5 µg/L. nih.gov Because AMPA is a primary degradation product, its presence is also expected in atmospheric deposition. usgs.gov It is estimated that rainfall can efficiently remove these compounds from the air; a weekly rainfall of 30 mm or more is thought to remove an average of 97% of the glyphosate present in the atmosphere. nih.gov This atmospheric transport and subsequent wet or dry deposition represents a non-point source of AMPA contamination to both terrestrial and aquatic ecosystems, even in areas distant from direct application. nih.govconicet.gov.ar

Environmental Transport and Distribution Dynamics

The movement and ultimate fate of AMPA in the environment are largely governed by its interaction with solid phases like soil and sediment.

AMPA, like its parent compound glyphosate, exhibits strong adsorption to soil and sediment particles. nih.govnih.gov This binding is a critical process that influences its mobility, bioavailability, and persistence. frontiersin.orgfrontiersin.org The primary mechanism for this adsorption involves the phosphonic acid group of the AMPA molecule, which forms strong bonds with metal oxides, particularly those of iron (Fe) and aluminum (Al), as well as clay minerals present in the soil. frontiersin.orginternational-agrophysics.orgresearchgate.net

The strength of AMPA adsorption is influenced by several soil properties:

pH: Soil pH is a major parameter governing adsorption. nih.gov

Clay and Organic Matter Content: Soils with higher clay and organic matter content generally show greater adsorption capacity. researchgate.netwur.nl

Metal Oxide Content: The presence of amorphous iron and aluminum oxides is a key factor, providing high-energy binding sites. international-agrophysics.orgnih.gov

Phosphate Levels: High concentrations of available phosphate in the soil can compete with AMPA for the same adsorption sites, potentially increasing its mobility. mdpi.comfrontiersin.org

Due to this strong sorption, AMPA tends to accumulate in the upper layers of the soil and has relatively low mobility, which generally limits its potential to leach into deep groundwater. nih.govfrontiersin.org However, it can be transported from terrestrial to aquatic systems through erosion, where AMPA-laden soil particles are carried into streams and rivers via surface runoff. nih.govnih.gov Once in an aquatic environment, AMPA continues to show a high affinity for suspended particulate matter and bottom sediments. nih.govresearchgate.net

Freundlich Adsorption Coefficients (Kf) for AMPA in Different Sediments

| Sediment Type | Kf Range (L/kg) | Reference |

|---|---|---|

| Baltic Sea Mud | 9.2 - 39.5 | researchgate.net |

| Baltic Sea Silt | 9.2 - 39.5 | researchgate.net |

| Baltic Sea Sand | Adsorption was negligible | researchgate.net |

Note: The Freundlich coefficient (Kf) indicates the adsorption capacity of a solid. Higher values signify stronger adsorption.

Presence in Surface Water, Groundwater, and Precipitation

(Aminomethyl)phosphonic acid hydrochloride (AMPA) is frequently detected in various water bodies, including surface water, groundwater, and even precipitation. cdnsciencepub.comusgs.gov Its presence is often linked to the degradation of glyphosate-based herbicides used in agriculture and urban environments. conicet.gov.aralsenvironmental.co.uk

In surface waters, AMPA concentrations can vary widely. For instance, studies have reported AMPA in 33% of surface water samples with concentrations up to 49.4 μg/L. conicet.gov.ar Another study detected glyphosate and AMPA in 66% of surface water samples, with concentrations ranging from 0.2 to 167.4 μg/L for glyphosate and being present in 33% of the samples for AMPA. conicet.gov.ar The highest concentrations in surface water are often found in ditches and other areas with low water velocity, which allows the compound to persist. conicet.gov.ar Urban wastewater treatment plant effluents are also a significant source of AMPA in surface waters. wikipedia.orgnih.gov

Groundwater contamination with AMPA is generally lower than in surface water due to degradation and sorption in the soil. conicet.gov.ar However, it is still detected, with one study finding AMPA in 15.8% of groundwater samples. conicet.gov.ar Another study in Mexico found AMPA in groundwater near pumpkin and corn crops at concentrations of 4.32 µg/L and 4.80 µg/L, respectively. nih.gov The potential for groundwater contamination increases in areas with shallow water tables and specific hydrogeological features that allow for faster transport. cdnsciencepub.comconicet.gov.ar

Notably, AMPA has also been detected in precipitation. cdnsciencepub.com One study found glyphosate and AMPA in over 70% of analyzed precipitation samples. gencat.cat This atmospheric presence is likely due to the transport of soil particles containing AMPA through wind erosion. gencat.cat Heavy rainfall can then wash out airborne AMPA, contributing to its deposition in various environments. nih.gov

Table 1: Concentration of this compound in Various Water Sources

| Water Source | Frequency of Detection | Concentration Range (µg/L) |

|---|---|---|

| Surface Water | 33% - 66% conicet.gov.ar | 0.7 - 49.4 conicet.gov.ar |

| Groundwater | 15.8% conicet.gov.ar | 1.5 - 4.80 conicet.gov.arnih.gov |

| Precipitation | >70% gencat.cat | Not specified |

Accumulation in Topsoil Layers

This compound (AMPA) exhibits strong adsorption to soil particles, leading to its accumulation, particularly in the topsoil layers. nih.govgencat.catresearchgate.net This persistence is a significant factor in its environmental fate, as it can remain in the soil for extended periods. mdpi.comwur.nl

Studies have shown that AMPA is frequently detected in agricultural topsoils. One survey in the European Union found that 42% of soil samples contained AMPA, with a maximum concentration of 2 mg/kg. nih.govnih.gov In some cases, the concentration of AMPA in the soil can exceed that of its parent compound, glyphosate. mdpi.com For example, a study in Quebec, Canada, measured maximum AMPA levels of 0.46 μg/g in agricultural soils. mdpi.com Research in the Midwestern USA found AMPA concentrations ranging from 7 to 860 µg/g in fine sandy and loam soils. confex.com

The accumulation of AMPA in topsoil is influenced by several factors, including soil type, tillage practices, and the history of glyphosate application. mdpi.commdpi.com Conventional tillage, for instance, has been shown to affect the persistence of AMPA. mdpi.com The strong binding of AMPA to soil particles means it is less likely to leach into deeper soil layers and groundwater but is susceptible to transport via soil erosion. nih.govresearchgate.net Repeated applications of glyphosate-based herbicides can lead to a build-up of AMPA in the soil over time. mdpi.comresearchgate.net

Table 2: Reported Concentrations of this compound in Topsoil

| Location/Study | Maximum Concentration | Notes |

|---|---|---|

| European Union Survey | 2 mg/kg nih.govnih.gov | AMPA present in 42% of soils. nih.gov |

| Quebec, Canada | 0.46 µg/g mdpi.com | Levels were higher than those in some U.S. studies. mdpi.com |

| Midwestern USA | 7 - 860 µg/g confex.com | Found in fine sandy and loam soils. confex.com |

| Mexico (Bean & Soybean Crops) | 339.60 - 1,097.79 µg/kg nih.gov | High concentrations detected in soils from specific crop types. nih.gov |

Degradation Pathways and Environmental Persistence

The environmental persistence of this compound (AMPA) is largely governed by microbial degradation, as abiotic processes play a minor role. wur.nlresearchgate.net The rate of degradation is influenced by environmental factors such as temperature and soil moisture, with warmer and moister conditions generally leading to faster breakdown. wur.nlresearchgate.net However, AMPA is known to be more persistent in the environment than its parent compound, glyphosate, with half-life values reported to range from 23 to 958 days in soil. mdpi.comresearchgate.net

Microbial Degradation Mechanisms

Microbial activity is the primary driver of AMPA degradation in the environment. mdpi.com Soil microorganisms utilize AMPA as a source of phosphorus. nih.gov The degradation process involves the cleavage of either the carbon-phosphorus (C-P) or carbon-nitrogen (C-N) bonds within the AMPA molecule.

Carbon-Phosphorus (C-P) Bond Cleavage

One of the primary microbial degradation pathways for AMPA involves the cleavage of the carbon-phosphorus (C-P) bond. This reaction is carried out by the C-P lyase enzyme complex found in various soil bacteria. nih.gov The cleavage of the C-P bond in AMPA results in the formation of methylamine (B109427) and inorganic phosphate. researchgate.net The inorganic phosphate can then be utilized by microorganisms as a nutrient source. researchgate.net While some bacteria possess C-P lyase with a high affinity for glyphosate, there are also non-specific C-P lyases involved in the breakdown of AMPA. nih.gov

Carbon-Nitrogen (C-N) Bond Cleavage

Another significant microbial degradation pathway for AMPA is the cleavage of the carbon-nitrogen (C-N) bond. This process is primarily mediated by the enzyme AMPA aminotransferase or through the action of glyphosate oxidoreductase on the parent compound, which produces AMPA and glyoxylate. mdpi.comresearchgate.net The breakdown of AMPA via C-N bond cleavage can lead to the formation of formaldehyde (B43269) and inorganic phosphate. researchgate.net Studies have indicated that a substantial portion of glyphosate degradation in soil, ranging from 48% to 70%, occurs through C-N cleavage, leading to the formation of AMPA. nih.gov

Abiotic Degradation Processes

While microbial activity is a primary driver of (Aminomethyl)phosphonic acid degradation, several abiotic processes also contribute to its transformation in the environment. These non-biological pathways are crucial for understanding the complete environmental fate of the compound.

A significant abiotic pathway for the degradation of AMPA involves oxidative processes mediated by metal oxides, which are common components of soils and sediments. Research has provided the first evidence for an abiotic degradation pathway for both glyphosate and AMPA in the presence of birnessite, a common manganese oxide found in soils. nih.govacs.orgresearchgate.net

Table 1: Research Findings on Oxidative Degradation of AMPA by Manganese Oxide

| Parameter | Observation | Reference |

|---|---|---|

| Reactant | (Aminomethyl)phosphonic acid (AMPA) | nih.govacs.org |

| Oxidant | Birnessite (Manganese Oxide) | nih.govacs.org |

| Primary Mechanism | Cleavage of the C-P bond at the oxide surface | nih.govacs.orgresearchgate.net |

| Effect of Temperature | Degradation rate increases with higher temperature (tested at 20°C and 50°C) | nih.govacs.org |

| Effect of Inhibitors | Cu2+ addition inhibited degradation due to complexation | nih.govacs.org |

Factors Influencing Environmental Persistence

The persistence of (Aminomethyl)phosphonic acid in the environment is not uniform and is controlled by a combination of chemical, physical, and biological factors. Key variables include soil type, temperature, and salinity. mdpi.comnih.govwur.nl

Soil Type: AMPA has a strong tendency to adsorb to soil particles. nih.govresearchgate.net This adsorption, influenced by soil composition such as clay and organic matter content, can reduce its mobility and bioavailability for microbial degradation, thereby increasing its persistence.

Temperature: Temperature is a critical factor, primarily affecting the rate of microbial activity. Studies on loess soil have shown that the dissipation of AMPA is significantly faster at higher temperatures. For example, the half-life (DT50) of AMPA at 30°C ranged from 26.4 to 44.5 days, indicating more rapid degradation compared to colder conditions. nih.govwur.nl The slowest degradation rates, and thus longest persistence, were observed at 5°C. nih.govwur.nl

Soil Moisture: Soil moisture content also plays a significant role in the degradation of AMPA. Optimal or saturated moisture conditions, combined with warm temperatures, lead to the shortest persistence times. nih.govwur.nl Conversely, drought stress conditions significantly increase the persistence of AMPA in soil. nih.govwur.nl

Salinity: The effect of salinity on AMPA degradation has also been investigated. Studies indicate that brackish water may provide a more favorable environment for the microbial biodegradation of glyphosate, the parent compound of AMPA, compared to freshwater or high-salinity seawater. mdpi.com This suggests that salinity levels in aquatic and soil environments can influence the microbial communities responsible for AMPA degradation and thus affect its persistence. mdpi.com

Table 2: Influence of Environmental Factors on AMPA Persistence

| Factor | Effect on Persistence | Key Findings | Reference |

|---|---|---|---|

| Temperature | Persistence decreases with increasing temperature. | DT50 values were shortest at 30°C (26.4-44.5 days) and longest at 5°C in loess soil. | nih.govwur.nl |

| Soil Moisture | Persistence increases under drought conditions. | Shortest DT50/DT90 values occurred under optimal/saturated moisture conditions. | nih.govwur.nl |

| Salinity | Persistence is influenced by salinity levels, with brackish water potentially favoring microbial degradation. | Brackish water (17.5‰ salinity) showed a more favorable environment for glyphosate biodegradation than freshwater (0‰) or seawater (35‰). | mdpi.com |

| Soil Type (Adsorption) | Strong adsorption to soil particles can increase persistence by reducing bioavailability. | AMPA is strongly adsorbed to soil particles, concentrating it in the topsoil. | nih.govresearchgate.net |

Isotopic Signature Tracking in Degradation Studies

A novel and powerful tool for investigating the environmental fate of AMPA involves the use of stable isotope analysis. Specifically, tracking the oxygen isotope ratios (δ¹⁸O) in the phosphate molecule released during AMPA degradation allows researchers to trace its origins and transformation pathways. nih.govacs.orgconfex.com

This technique is based on the principle that during the cleavage of the C-P bond in AMPA, one oxygen atom from the surrounding water is incorporated into the newly formed orthophosphate molecule, while the other three oxygen atoms are inherited from the parent AMPA molecule. nih.govacs.orgconfex.com By using ¹⁸O-labeled water in degradation experiments, scientists can confirm this mechanism and quantify the process.

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of (Aminomethyl)phosphonic acid, allowing for its separation from complex sample matrices prior to detection. Due to its high polarity, low molecular weight, and amphoteric nature, specialized chromatographic strategies are often necessary. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of (Aminomethyl)phosphonic acid. The analysis often requires a derivatization step to enhance the compound's chromatographic retention and detectability, particularly with UV or fluorescence detectors. nih.govmdpi.com

A common derivatization agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the amino group of AMPA, rendering it fluorescent. oregonstate.edu The resulting derivative can be separated on various stationary phases. Anion exchange liquid chromatography is one effective approach, separating the derivatized AMPA, which can then be measured using a fluorescence detector. oregonstate.edu Another approach involves separation on a C18 reversed-phase column with a mobile phase typically consisting of a phosphate buffer and acetonitrile (B52724) mixture, followed by UV detection at 240 nm. mdpi.comredalyc.org Elution from the solid-phase extraction (SPE) column, often an anion exchange resin, is commonly achieved using hydrochloric acid before derivatization. mdpi.comredalyc.orguem.br

Research has demonstrated reliable and reproducible results using HPLC for AMPA quantification across different biological and environmental samples. mdpi.com Method validation has confirmed the suitability of HPLC for applications in experimental research and food safety, with limits of quantification (LOQ) reported at 0.20 mg L⁻¹ and limits of detection (LOD) at 0.09 mg L⁻¹. redalyc.org

Table 1: HPLC Methodologies for (Aminomethyl)phosphonic Acid Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Anion Exchange | C18 Reversed-Phase mdpi.comredalyc.org |

| Mobile Phase | 75% (v/v) 0.05M KH₂PO₄ (pH 6.0) in Acetonitrile oregonstate.edu | Phosphate buffer (0.20 mol/L, pH 3.0) and Acetonitrile (85:15) mdpi.comredalyc.org |

| Derivatization | 9-fluorenylmethyl chloroformate (FMOC-Cl) oregonstate.edu | p-toluenesulphonyl chloride redalyc.org |

| Detection | Fluorescence Detector oregonstate.edu | UV Detector (240 nm) mdpi.comredalyc.org |

| LOD/LOQ | 5 ng/mL (Minimal Detectable Quantity) oregonstate.edu | 0.09 mg/L / 0.20 mg/L redalyc.org |

UPLC-MS/MS offers enhanced sensitivity and specificity for the analysis of (Aminomethyl)phosphonic acid, often eliminating the need for derivatization. nih.govmdpi.com This technique couples the high-resolution separation of UPLC with the precise detection and quantification capabilities of tandem mass spectrometry.

Several UPLC methods have been developed. One approach uses a C6-Phenyl column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid. mdpi.com Another method employs an ACQUITY UPLC BEH C18 column with a mobile phase system of ammonium (B1175870) acetate (B1210297) in water and acetonitrile. acs.org More recently, columns with novel hybrid stationary phases that combine anion exchange and hydrophilic interaction liquid chromatography (HILIC) have been used to improve retention and separation of the highly polar AMPA molecule. mdpi.com

These methods have been successfully validated for determining AMPA in matrices such as human urine and nutritional ingredients. acs.orgus.es The limits of quantification (LOQs) achieved are notably low, often in the sub-ng/mL range, demonstrating the high sensitivity of the technique. mdpi.comus.es For instance, a validated method for human urine reported an LOQ of 0.5 µg L⁻¹ for AMPA. mdpi.comus.es

Table 2: UPLC-MS/MS Research Findings for (Aminomethyl)phosphonic Acid

| Parameter | Study 1 | Study 2 | Study 3 |

|---|---|---|---|

| Column Type | ACQUITY UPLC BEH C18 acs.org | Raptor Polar X (Hybrid) mdpi.com | Gemini® C6-Phenyl mdpi.com |

| Mobile Phase | A: 10 mM ammonium acetate in water B: 10 mM ammonium acetate in 95:5 acetonitrile/water acs.org | A: 0.5% formic acid in water B: 0.5% formic acid in CH₃CN mdpi.com | A: 0.1% formic acid in water B: 0.1% formic acid in ACN mdpi.com | | Matrix | Nutritional Ingredients, Milk acs.org | Human Urine mdpi.com | Human Urine mdpi.com | | LOQ | N/A (Spiking levels from 0.050 µg/g) acs.org | 0.5 µg/L mdpi.com | 0.40 ng/mL mdpi.com | | Derivatization | FMOC-Cl acs.orgus.es | None mdpi.com | None mdpi.com |

Due to the low volatility of (Aminomethyl)phosphonic acid, its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) necessitates a derivatization step to convert it into a more volatile compound. nih.govresearchgate.net This multi-step process typically involves extraction, cleanup via solid-phase extraction (SPE), derivatization, and finally GC-MS determination. researchgate.nettea-science.com

Common derivatization agents include trifluoroacetic anhydride (TFAA) combined with alcohols like 2,2,3,3,4,4,4-heptafluoro-1-butanol (HFB) or 2,2,2-trifluoroethanol. researchgate.nettea-science.com After derivatization, the analyte is introduced into the GC system, separated, and detected by a mass spectrometer, often operating in negative chemical ionization mode for enhanced selectivity. researchgate.net

This methodology has been applied to complex matrices such as green tea and other crops. researchgate.nettea-science.com For green tea, a method was developed with an LOQ of 0.02 mg·kg⁻¹, with average recoveries between 85.8% and 95.4%. tea-science.com Another study reported a detection limit of 0.006 mg/kg for AMPA in tea. researchgate.net

Table 3: GC-MS Derivatization and Performance for (Aminomethyl)phosphonic Acid Analysis

| Parameter | Study 1 | Study 2 |

|---|---|---|

| Matrix | Green Tea tea-science.com | Tea researchgate.net |

| Derivatization Reagents | Trifluoroacetic anhydride (TFAA) and 2,2,3,3,4,4,4-heptafluoro-1-butanol (HFB) tea-science.com | 2,2,2-trifluoroacetic acid and 2,2,2-trifluoroethanol researchgate.net |

| MS Ionization Mode | Not Specified | Negative Chemical Ionization researchgate.net |

| Quantification Ion (m/z) | Not Specified | 351 researchgate.net |

| LOQ / LOD | LOQ: 0.02 mg·kg⁻¹ tea-science.com | LOD: 0.006 mg/kg researchgate.net |

Ion Chromatography (IC) is an effective technique for the direct determination of ionic species like (Aminomethyl)phosphonic acid, often without the need for derivatization. nih.govnih.gov The separation is based on ion-exchange interactions between the analyte and the stationary phase of the column.

Advanced IC methods utilize detectors such as integrated pulsed amperometric detection (IPAD) or coulometric detection. nih.govresearchgate.net A method using IC-IPAD with a gold working electrode achieved simultaneous quantification of AMPA and other aminophosphonates within a 35-minute run time. nih.gov This method reported a method detection limit (MDL) of 0.014 μM for AMPA. nih.gov Another approach employed anion-exchange chromatography coupled with a coulometric detector using a copper electrode, which yielded a limit of detection of 0.24 μg/ml for AMPA in water samples. researchgate.net

Spectrometric Detection Methods

Spectrometric methods, particularly mass spectrometry, are paramount for the selective and sensitive detection of (Aminomethyl)phosphonic acid following chromatographic separation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is the most common mass spectrometric technique coupled with liquid chromatography for the analysis of (Aminomethyl)phosphonic acid. nih.govmdpi.com It is a soft ionization technique suitable for polar, thermally labile molecules. AMPA can be detected in both negative and positive ion modes, although negative ion mode is more frequently reported. mdpi.comus.es

In negative ion mode, AMPA is detected as the deprotonated molecule [M-H]⁻. capes.gov.br Tandem mass spectrometry (MS/MS) is used for quantification, monitoring specific fragmentation patterns (transitions) of the precursor ion in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. mdpi.com Detailed fragmentation studies, sometimes using in-source deuterium labeling, have been conducted to elucidate the specific fragmentation mechanisms of AMPA, which aids in method development and interference reduction. capes.gov.br The optimization of ESI parameters, such as spray voltage and source temperature, is crucial for achieving the low detection limits required for trace-level analysis. mdpi.comus.es

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of (aminomethyl)phosphonic acid in various matrices, including water, soil, and biological samples. fimek.edu.rsshimadzu.com This method offers high sensitivity and selectivity, allowing for the detection of trace levels of the compound. acs.org

A common challenge in the analysis of AMPA is its high polarity, which can lead to poor retention on conventional reversed-phase liquid chromatography columns. nih.gov To overcome this, derivatization is frequently employed. nih.govresearchgate.net A popular derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reacts with the primary amine group of AMPA, increasing its hydrophobicity and enabling better chromatographic separation. nih.govacs.org The derivatization process itself requires careful optimization of factors such as pH, reaction time, and the concentration of the derivatizing agent to ensure complete reaction and accurate quantification. acs.orgdigitellinc.com

Alternatively, hydrophilic interaction liquid chromatography (HILIC) has emerged as a viable option for the direct analysis of polar compounds like AMPA without the need for derivatization. merckmillipore.comrestek.com HILIC columns utilize a polar stationary phase and a mobile phase with a high organic solvent content, allowing for the retention of polar analytes. merckmillipore.com

The mass spectrometric detection is typically performed using an electrospray ionization (ESI) source, often in negative ion mode, which is well-suited for the analysis of phosphonic acids. shimadzu.commerckmillipore.com Tandem mass spectrometry (MS/MS) provides enhanced selectivity and reduces matrix interference by monitoring specific precursor-to-product ion transitions. shimadzu.com

Table 1: Selected LC-MS/MS Methods for (Aminomethyl)phosphonic Acid Analysis

| Analytical Column | Mobile Phase | Derivatization | Key Findings |

| Kinetex C18 | (A) 5 mM ammonium acetate buffer pH 9 mixed with MeOH and ACN (90/5/5), and (B) MeOH and ACN (50/50) | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Achieved a limit of detection (LOD) of 20 pg/mL for AMPA in urine without EDTA pre-treatment or SPE pre-cleanup. nih.gov |

| Asahipak NH2P-50 4E | Acetonitrile and water containing 0.1 mol L-1 ammonium hydroxide (B78521) | None (Direct analysis) | Achieved a limit of quantification of 50 µg kg-1 for AMPA in fruits and vegetables. merckmillipore.com |

| Bio-Rad Micro-Guard Cation H+ Cartridge | (A) 0.1% FA in H2O, (B) ACN, and (C) 0.2% phosphoric acid in H2O | None (Direct analysis) | Demonstrated good linearity from 0.1 ppb to 10 ppb for AMPA in neat standard. shimadzu.com |

Orbitrap Mass Spectrometry

High-resolution mass spectrometry (HRMS), particularly utilizing Orbitrap technology, offers significant advantages for the analysis of (aminomethyl)phosphonic acid. The high resolving power and mass accuracy of Orbitrap mass spectrometers allow for the confident identification and quantification of AMPA, even in complex matrices, by minimizing interferences from other compounds. nih.gov

This technology can be coupled with ultra-high-performance liquid chromatography (UHPLC) to achieve rapid and sensitive analysis. nih.gov One study successfully identified and quantified six highly polar compounds, including AMPA, in processed fruits, vegetables, and infant foods using UHPLC coupled to an Orbitrap analyzer. nih.gov In this research, AMPA was quantified using a standard addition approach to compensate for matrix effects. nih.gov

The use of isotopically labeled internal standards is a common practice in Orbitrap MS methods to ensure accurate quantification by compensating for variations in sample preparation and instrument response. nih.gov The high mass accuracy of the Orbitrap allows for the use of very narrow mass extraction windows, which further enhances the signal-to-noise ratio and improves the limits of detection.

UV-Vis Spectroscopy in Derivatization Schemes

UV-Vis spectroscopy can be employed for the quantification of (aminomethyl)phosphonic acid, typically after a derivatization step to introduce a chromophore into the molecule. scielo.br Since AMPA itself does not possess a strong chromophore, direct UV-Vis detection is not feasible for trace analysis. scielo.br

Derivatization with agents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common strategy. digitellinc.comscielo.br The resulting derivative exhibits strong UV absorbance, allowing for sensitive detection. scielo.br The optimization of the derivatization reaction is critical and involves adjusting parameters such as the pH of the reaction medium (often using a borate (B1201080) buffer), the concentration of the derivatizing agent, and the reaction time. digitellinc.comscielo.br One study found that the ideal wavelength for the analysis of the FMOC-AMPA derivative was 260 nm. scielo.br

Another derivatizing agent that has been used is p-toluenesulfonyl chloride. nih.gov This method, coupled with high-performance liquid chromatography (HPLC) and UV detection, has been validated for the quantification of AMPA in various matrices. nih.gov

Table 2: Derivatization Schemes for UV-Vis Spectroscopic Analysis of (Aminomethyl)phosphonic Acid

| Derivatizing Agent | Key Optimized Conditions | Detection Wavelength |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Homogenization by vortexing (5 min), borate buffer solution (200 mmol L-1), FMOC-Cl (500 mg L-1), washing with diethyl ether. scielo.br | 260 nm scielo.br |

| 4-Toluenesulfonyl chloride | Derivatization followed by separation on a C18 column with a mobile phase of phosphate buffer (0.20 mol/L, pH 3.0) and acetonitrile (85:15). nih.gov | 240 nm nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of (aminomethyl)phosphonic acid. Both ¹H NMR and ³¹P NMR are particularly informative. The ¹H NMR spectrum provides information about the protons in the molecule, while the ³¹P NMR spectrum is specific to the phosphorus atom, offering insights into its chemical environment.

In the solid state, X-ray crystallography has shown that aminophosphonic acids can exist as zwitterions, with extensive intermolecular hydrogen bonding. researchgate.net NMR spectroscopy in solution can provide complementary information about the structure and protonation state of AMPA under different pH conditions. Digital reference materials for AMPA are available on platforms like ChemisTwin® for NMR, which can be used for sample identity confirmation and quantification. sigmaaldrich.com

Infrared (IR) Spectroscopy for Characterization

Infrared (IR) spectroscopy provides valuable information about the functional groups present in (aminomethyl)phosphonic acid. The IR spectrum of AMPA will show characteristic absorption bands corresponding to the N-H, C-H, P=O, and P-O-H functional groups.

Attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy has been used to study various phosphonic acids in aqueous solutions. nih.gov The phosphonate group displays characteristic bands due to P-O stretching vibrations in the 900-1200 cm⁻¹ region. nih.gov The positions of these bands are sensitive to pH changes, reflecting the different protonation states of the phosphonic acid group. nih.gov IR analysis can also provide evidence for the zwitterionic nature of aminophosphonic acids in solution. nih.gov

Electrophoretic Separation Techniques

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is an effective technique for the separation and quantification of charged species like (aminomethyl)phosphonic acid. nih.govresearchgate.net In CZE, separation is achieved based on the differential migration of analytes in an electric field within a narrow capillary filled with a background electrolyte.

For the analysis of AMPA, derivatization is often performed to enhance detection sensitivity, particularly when using UV detection. nih.govresearchgate.net Derivatization with agents like p-toluenesulphonyl chloride or phenylisothiocyanate introduces a chromophore, allowing for UV absorbance detection. nih.govresearchgate.net One study reported the successful separation of derivatized AMPA and glyphosate within 15 minutes at an applied potential of 30 kV using a 0.1 M boric acid-sodium hydroxide buffer (pH 9.6) containing 10% methanol. nih.gov

The optimization of CZE parameters such as the composition and pH of the background electrolyte, applied voltage, and injection time is crucial for achieving good resolution and sensitivity. researchgate.net CZE offers advantages such as high separation efficiency, short analysis times, and minimal solvent consumption.

Biological Interactions and Enzymatic Mechanisms of Aminomethyl Phosphonic Acid

Bioisosteric Relationships and Analog Activity

The structural similarity of (aminomethyl)phosphonic acid to endogenous molecules allows it to act as a bioisostere, leading to competitive interactions and analog activity.

(Aminomethyl)phosphonic acid shares structural similarities with para-aminobenzoic acid (PABA), a crucial component for folate synthesis in many organisms. mdpi.commdpi.com Both molecules possess an amino group and an acidic functional group. In PABA, this is a carboxylic acid, while in (aminomethyl)phosphonic acid, it is a phosphonic acid. The phosphonic acid group is a well-established bioisostere of the carboxylic acid group, meaning it has similar physical and chemical properties that allow it to mimic the carboxylic acid in biological systems. This bioisosteric relationship suggests that (aminomethyl)phosphonic acid could potentially interfere with metabolic pathways that utilize PABA. PABA is a building block in the synthesis of folate, which is essential for DNA synthesis and repair. mdpi.com

(Aminomethyl)phosphonic acid and its derivatives can act as mimics of the amino acids D-alanine and L-alanine. This mimetic capability allows them to interact with enzymes that recognize alanine (B10760859) as a substrate. For instance, certain phosphonic acid analogs have been shown to be potent inhibitors of alanine racemase and D-alanine:D-alanine ligase, enzymes that are critical for bacterial cell wall synthesis. nih.govnih.gov The structural resemblance to alanine enables these compounds to bind to the active sites of these enzymes, thereby inhibiting their function. This inhibition can disrupt the normal physiological processes within the bacteria.

Molecular Interactions within Biological Systems

The chemical structure of (aminomethyl)phosphonic acid facilitates various molecular interactions within a biological milieu, including the formation of hydrogen bonds and the chelation of metal ions.

The aminomethyl group of (aminomethyl)phosphonic acid can participate in hydrogen bonding with various biomolecules. The amino moiety can act as a hydrogen bond donor. nih.gov Furthermore, under physiological conditions, the amino group is typically protonated and carries a positive charge, which allows for charge-assisted interactions with negatively charged residues on enzymes and other proteins. nih.gov These hydrogen bonds and electrostatic interactions are crucial for the binding of (aminomethyl)phosphonic acid to its biological targets.

The phosphonic acid group of (aminomethyl)phosphonic acid gives it the ability to chelate metal ions. It can form stable, five-membered chelate rings with various metal ions. capes.gov.br This chelating property can impact biochemical pathways that are dependent on metal ions. For example, the interaction with metal cations can influence the bioavailability of the compound and its metabolites. nih.gov The stability of these metal complexes varies depending on the metal ion, with some of the most stable complexes being formed with Fe³⁺. nih.gov

Table 1: Metal Chelation by (Aminomethyl)phosphonic Acid

| Metal Ion | Interaction Type | Potential Biological Implication |

|---|---|---|

| Fe³⁺ | Strong Chelation | Interference with iron-dependent enzymatic reactions. nih.gov |

| Ca²⁺ | Weaker Chelation | Potential disruption of calcium signaling pathways. nih.gov |

| Mg²⁺ | Weaker Chelation | Possible impact on magnesium-dependent enzymes. nih.gov |

Modulation of Enzymatic Activity

(Aminomethyl)phosphonic acid has been shown to modulate the activity of several enzymes through direct inhibition or by altering their expression and function.

Research has demonstrated that (aminomethyl)phosphonic acid can decrease the activity of plasma cholinesterase in rats. mdpi.com Another study on a non-tumorigenic prostate cell line found that while exposure to (aminomethyl)phosphonic acid increased the transcription and protein expression of Glutathione S-Transferase (GSTM3), it significantly reduced the enzyme's activity, leading to increased oxidative stress. mdpi.com Furthermore, related aminomethylphosphinic acids have been identified as potent inhibitors of ureases, enzymes that catalyze the hydrolysis of urea. nih.gov

Table 2: Effects of (Aminomethyl)phosphonic Acid on Enzymatic Activity

| Enzyme | Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Plasma Cholinesterase | Rats | Decreased Activity | mdpi.com |

| Glutathione S-Transferase (GSTM3) | Human Prostate Cells (PNT2) | Increased Expression, Decreased Activity | mdpi.com |

| Urease | Sporosarcina pasteurii, Proteus mirabilis | Inhibition (by related compounds) | nih.gov |

Inhibition of Bacterial Cell Wall Biosynthesis Enzymes

The antibacterial activity of (Aminomethyl)phosphonic acid is rooted in its ability to disrupt the biosynthesis of the bacterial cell wall. nih.gov The cell wall, particularly the peptidoglycan layer, is crucial for maintaining the structural integrity of bacteria, protecting them from osmotic lysis. sigmaaldrich.com The synthesis of peptidoglycan is a complex, multi-step process that begins in the cytoplasm and is completed on the outer surface of the cell membrane. nih.govmdpi.com (Aminomethyl)phosphonic acid, typically delivered into the bacterial cell as part of a phosphonopeptide mimetic, is released intracellularly where it can reach high concentrations. nih.gov Once inside, it inhibits several key cytoplasmic enzymes essential for the formation of peptidoglycan precursors, thereby weakening the cell wall and leading to bacterial cell death. nih.govsigmaaldrich.com The compound acts as an analogue of both D- and L-alanine, which are fundamental building blocks for the peptide side chains of the peptidoglycan structure. nih.gov

Specific Inhibition of D-Ala-D-Ala Synthetase (EC 6.3.2.4.)

One of the specific enzymatic targets of (Aminomethyl)phosphonic acid is D-Ala-D-Ala synthetase, also known as D-Ala-D-Ala ligase (Ddl). nih.gov This enzyme plays a critical role in the cytoplasmic phase of peptidoglycan synthesis by catalyzing the ATP-dependent ligation of two D-alanine residues to form the D-alanyl-D-alanine dipeptide. nih.gov This dipeptide is subsequently added to the UDP-N-acetylmuramyl-tripeptide, forming the pentapeptide precursor necessary for cell wall construction. nih.govnih.gov By acting as a mimetic of D-alanine, (Aminomethyl)phosphonic acid inhibits the function of D-Ala-D-Ala synthetase, preventing the formation of the essential D-Ala-D-Ala dipeptide and thereby halting the peptidoglycan synthesis pathway. nih.gov

Specific Inhibition of Alanine Racemase (EC 5.1.1.1.)

(Aminomethyl)phosphonic acid is also an inhibitor of alanine racemase (Alr), a ubiquitous prokaryotic enzyme. nih.govtandfonline.com Alanine racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-alanine to its D-isomer, D-alanine. tandfonline.comtandfonline.com This is a crucial step, as D-alanine is an essential component of the bacterial cell wall peptidoglycan that is not typically found in eukaryotic cells, making alanine racemase an attractive target for antibacterial agents. tandfonline.comtandfonline.com The mechanism of inhibition by related phosphonate (B1237965) analogues, such as (1-aminoethyl)phosphonic acid, involves the formation of a stable external aldimine with the PLP cofactor in the enzyme's active site. nih.goviaea.org This complex renders the catalytic residues unavailable for the racemization reaction, effectively inactivating the enzyme. nih.gov The aminomethylphosphonic acid moiety can inhibit enzymes that utilize both D- and L-amino acid substrates, highlighting its role as a broad-spectrum alanine analogue. nih.govtandfonline.com

Specific Inhibition of UDP-N-acetylmuramyl-L-alanine Synthetase (EC 6.3.2.8.)

The inhibitory spectrum of (Aminomethyl)phosphonic acid within the peptidoglycan synthesis pathway extends to UDP-N-acetylmuramyl-L-alanine synthetase (MurC). nih.gov This enzyme is the first in the Mur ligase family (MurC-F) and is responsible for adding the first amino acid, L-alanine, to the nucleotide precursor UDP-N-acetylmuramic acid (UDP-MurNAc). nih.gov This ATP-dependent reaction is a committed step in the formation of the pentapeptide side chain of peptidoglycan. nih.gov By inhibiting MurC, (Aminomethyl)phosphonic acid blocks the pathway at an early stage, preventing the formation of the UDP-N-acetylmuramyl-L-alanine product and subsequent peptide chain elongation. nih.gov This multi-target inhibition of several key enzymes in the same biosynthetic pathway contributes to the compound's antibacterial efficacy. nih.gov

Interaction with Serine Esterases

Derivatives of (Aminomethyl)phosphonic acid, specifically aminomethyl phosphonates and phosphinates, have been investigated as inhibitors of serine proteases, a major class of serine esterases. nih.govnih.gov These enzymes are characterized by a highly reactive serine residue in their active site and are involved in numerous physiological processes. nih.gov Aminomethyl diphenyl phosphonates act as covalent inhibitors. nih.govresearchgate.net The mechanism involves the active site serine acting as a nucleophile, attacking the phosphorus atom of the phosphonate. This reaction results in the expulsion of a phenoxy leaving group and the formation of a stable, covalent phosphonyl-enzyme complex, thus inactivating the enzyme. nih.gov Phenyl phosphinates, a related scaffold, have shown superior activity compared to phosphonates against some serine proteases, as they can interact with the enzyme's primed site. nih.govnih.gov

Modulation of Cholinesterase Activity (mechanistic focus)

(Aminomethyl)phosphonic acid (AMPA) has been shown to decrease the activity of acetylcholinesterase (AChE) and plasma cholinesterase (ChE). nih.govmdpi.com Studies have demonstrated that acute exposure to AMPA leads to a reduction in AChE activity in the rat hippocampus, prefrontal cortex, and gastrocnemius muscle. nih.gov This inhibition of cholinesterase activity suggests that AMPA may behave as an organophosphate compound, interfering with normal cholinergic neurotransmission. nih.govresearchgate.net The effect is dose-dependent, with similar decreases in activity observed for both AMPA and its parent compound, glyphosate (B1671968). nih.govmdpi.com In vitro studies using human plasma have confirmed these findings, showing that AMPA decreases ChE activity. mdpi.comnih.gov This anticholinesterase action is a significant biological activity of the molecule. nih.gov

Table 1: Effect of (Aminomethyl)phosphonic Acid (AMPA) on Plasma Cholinesterase (ChE) Activity in Rats

| Dose (mg/kg, i.p.) | Plasma ChE Activity (μmol/min per L) (Mean ± S.D.) |

|---|---|

| 0 (Control) | 350 ± 50 (approx.) |

| 10 | 250 ± 40 (approx.) |

| 56 | 220 ± 30 (approx.) |

| 100 | 200 ± 25 (approx.) |

Data are estimated from graphical representations in Chávez-Reyes et al. (2024) and are intended for illustrative purposes. mdpi.com

Receptor Interactions and Ligand Studies

While the enzymatic inhibition mechanisms of (Aminomethyl)phosphonic acid are well-documented, its direct interactions with specific cellular receptors are less characterized. Ligand-receptor interactions are fundamental to many cellular signaling processes. escholarship.org Spectroscopic studies have been conducted to understand the chemical properties of AMPA and its ability to act as a ligand. Infrared spectroscopy indicates that the phosphonate and amine groups are key sites for molecular interactions. sciepub.com These studies have also investigated the complexation of AMPA with metal ions, such as copper (Cu(II)), demonstrating its capacity to form chelate complexes. sciepub.com However, detailed studies characterizing the binding of (Aminomethyl)phosphonic acid to specific protein receptors, such as neurotransmitter or hormone receptors, are not extensively reported in the literature, which has focused more on its role as an enzyme inhibitor and a metabolite of glyphosate. It is crucial to distinguish (Aminomethyl)phosphonic acid (AMPA) from the similarly named AMPA receptor agonist, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, as they are distinct molecules with different biological targets. escholarship.org

Selective Interaction with Central AMPA/Kainate Receptors

(Aminomethyl)phosphonic acid, commonly known as AMPA, is a molecule of significant interest in neuroscience due to its structural similarity to the excitatory neurotransmitter glutamate (B1630785). This structural analogy allows it to interact with ionotropic glutamate receptors (iGluRs), a major family of ligand-gated ion channels that mediate the majority of excitatory synaptic transmission in the central nervous system. The iGluR family is broadly classified into three main subtypes based on their selective agonists: AMPA receptors, kainate receptors, and N-methyl-D-aspartate (NMDA) receptors. nih.govyoutube.com

The interaction of (Aminomethyl)phosphonic acid is particularly notable with AMPA and kainate receptors. While the compound's name is derived from its selective agonist activity at AMPA receptors, the relationship between these two receptor subtypes is complex. Kainate itself can activate AMPA receptors, which often produces a large, nondesensitizing electrical response in neurons. nih.govcsic.es This cross-reactivity has historically made it challenging to isolate and study the specific functions of kainate receptors in their native cellular environments. nih.govcsic.es